(Dhqd)2-DP-phal -

(Dhqd)2-DP-phal

Catalog Number: EVT-15348293
CAS Number:
Molecular Formula: C60H58N6O4
Molecular Weight: 927.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound dihydroquinidine 1,4-phthalazinediyl diether, commonly referred to as (Dhqd)2-DP-phal, is a notable dimer derived from Cinchona alkaloids. This compound is primarily recognized for its role as a chiral catalyst in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation reaction. Its efficiency and versatility make it a significant tool in synthetic organic chemistry, facilitating the production of enantiomerically enriched compounds.

Source

(Dhqd)2-DP-phal is synthesized from dihydroquinidine and 1,4-phthalazinediyl chloride under basic conditions. The reaction typically occurs in organic solvents such as dichloromethane or toluene, using potassium carbonate as a base. This compound has been extensively studied and utilized in various chemical reactions and applications in both academic and industrial settings .

Classification

(Dhqd)2-DP-phal belongs to the class of chiral ligands and catalysts. It is classified under Cinchona alkaloid derivatives, which are known for their utility in asymmetric synthesis processes. The compound is particularly noted for its application in the Sharpless asymmetric dihydroxylation, where it aids in achieving high enantioselectivity .

Synthesis Analysis

Methods

The synthesis of (Dhqd)2-DP-phal involves several key steps:

  1. Reagents: The primary reagents include dihydroquinidine and 1,4-phthalazinediyl chloride.
  2. Reaction Conditions: The reaction is performed under basic conditions, typically using potassium carbonate as a base in an organic solvent like dichloromethane or toluene.
  3. Procedure: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.
  4. Purification: After completion, the product is purified using column chromatography to isolate (Dhqd)2-DP-phal with high purity .

Technical Details

In industrial settings, the synthesis may be scaled up using larger reactors and automated systems to maintain precise control over reaction conditions. Additional purification steps such as recrystallization and high-performance liquid chromatography may be employed to achieve the desired purity levels.

Molecular Structure Analysis

Structure

The molecular structure of (Dhqd)2-DP-phal consists of two dihydroquinidine units linked through a phthalazine moiety. The stereochemistry of this compound plays a critical role in its function as a chiral catalyst.

Data

Key structural data includes:

  • Molecular formula: C₁₈H₁₈N₂O₂
  • Molecular weight: Approximately 298.35 g/mol
  • The compound exhibits chirality due to its asymmetric centers derived from dihydroquinidine.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the structural characteristics of (Dhqd)2-DP-phal, providing insights into its stereochemistry and confirming the connectivity of its components .

Chemical Reactions Analysis

Reactions

(Dhqd)2-DP-phal participates in several types of chemical reactions:

  1. Oxidation: It can undergo oxidation reactions, particularly with osmium tetroxide, leading to vicinal diols.
  2. Reduction: Under specific conditions, it can be reduced to yield various derivatives.
  3. Substitution: The compound can engage in substitution reactions facilitated by halogenating agents like bromine or chlorine.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Osmium tetroxide and potassium ferricyanide.
  • Reduction: Hydrogen gas with palladium on carbon.
  • Substitution: Halogenating agents such as bromine or chlorine.

Major products formed through these reactions include vicinal diols from oxidation and halogenated derivatives from substitution processes .

Mechanism of Action

The mechanism of action for (Dhqd)2-DP-phal primarily involves its function as a chiral ligand during catalytic reactions. In the context of the Sharpless asymmetric dihydroxylation reaction, (Dhqd)2-DP-phal forms a complex with osmium tetroxide that subsequently reacts with alkenes to produce vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity during these transformations .

Physical and Chemical Properties Analysis

Physical Properties

(Dhqd)2-DP-phal typically appears as a white crystalline solid. Its melting point and solubility characteristics can vary depending on the purity and specific synthesis conditions.

Chemical Properties

The compound demonstrates stability under standard laboratory conditions but may be sensitive to moisture and light. Its reactivity profile includes participation in oxidation, reduction, and substitution reactions as detailed previously.

Relevant data include:

  • Solubility: Soluble in common organic solvents like dichloromethane and toluene.
  • Stability: Generally stable but should be handled under inert conditions to prevent degradation .
Applications

(Dhqd)2-DP-phal has numerous applications across various scientific fields:

  1. Chemistry: It is predominantly used as a chiral catalyst in asymmetric synthesis processes, notably in the Sharpless asymmetric dihydroxylation reaction.
  2. Biology: Employed in synthesizing biologically active compounds.
  3. Medicine: Utilized for synthesizing pharmaceutical intermediates.
  4. Industry: Valuable for producing fine chemicals and specialty chemicals due to its efficiency in facilitating enantioselective reactions .
Historical Development and Nobel Context of (DHQD)₂PHAL in Asymmetric Catalysis

Evolution of Sharpless Asymmetric Dihydroxylation: Role of (DHQD)₂PHAL in Nobel Prize-Winning Methodologies

The Sharpless Asymmetric Dihydroxylation (SAD) revolutionized synthetic chemistry by enabling enantioselective conversion of alkenes to chiral 1,2-diols. Central to this breakthrough was the development of (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether), a dimeric cinchona alkaloid ligand that granted unprecedented control over stereochemistry. This methodology allowed chemists to install two adjacent hydroxyl groups with high enantiomeric excess (ee), a feat previously unattainable with stoichiometric osmium tetroxide (OsO₄) or non-chiral catalysts. K. Barry Sharpless’s systematic ligand optimization culminated in catalytic systems where OsO₄ (0.5–5 mol%) and redox co-oxidants (e.g., K₃Fe(CN)₆, NMO) regenerated the active osmium species, minimizing toxicity and cost [1].

The Nobel Prize in Chemistry 2001 recognized Sharpless for "chirally catalysed oxidation reactions," explicitly highlighting asymmetric dihydroxylation. (DHQD)₂PHAL was instrumental here due to its ability to form a U-shaped chiral pocket around OsO₄, sterically differentiating alkene faces during the [3+2]-cycloaddition step [1] [3]. Commercial AD-mix reagents (e.g., AD-mix-β containing (DHQD)₂PHAL) standardized the process, allowing predictable access to either enantiomer of diols by selecting AD-mix-α (with (DHQ)₂PHAL) or AD-mix-β [1] [4].

Table 1: Performance of (DHQD)₂PHAL in Sharpless Dihydroxylation

Alkene SubstrateLigandEnantiomeric Excess (% ee)Key Advantage
Styrene(DHQD)₂PHAL90–95%High ee for terminal alkenes
trans-Cinnamate(DHQD)₂PHAL>99%Electron-deficient alkene tolerance
Allylic alcohols(DHQD)₂PHAL85–93%Chelation-guided stereocontrol

Comparative Analysis of Cinchona Alkaloid Derivatives: Transition from Monomeric to Dimeric Ligand Systems

Cinchona alkaloids like quinine (Q) and quinidine (QD) served as early chiral modifiers for OsO₄-mediated dihydroxylation. Their monomeric forms, however, faced intrinsic limitations:

  • Low complexation stability with OsO₄, leading to erratic enantioselectivity.
  • Limited steric bulk to enforce facial discrimination on diverse alkenes.
  • Conformational flexibility, allowing unproductive binding modes [4] [7].

Reduction of Q and QD yielded dihydroquinidine (DHQD) and dihydroquinine (DHQ), which enhanced rigidity but retained suboptimal activity. The breakthrough emerged with dimeric architectures like (DHQD)₂PHAL, synthesized by linking two DHQD units via a phthalazine spacer. This design:

  • Doubled chiral environments around OsO₄, amplifying steric guidance.
  • Locked ligand geometry via the rigid phthalazine tether, preventing unproductive folding.
  • Expanded substrate scope to include sterically hindered and electron-poor alkenes [4] [7].

Critically, (DHQD)₂PHAL’s C₂-symmetric structure (with a two-fold axis of symmetry) ensured uniform orientation of catalytic sites. This contrasted with non-symmetric monomers, which often bound OsO₄ erratically. Asymmetric induction relied on the "green grass/below, blue skies/above" mnemonic: (DHQD)₂PHAL (in AD-mix-β) directed dihydroxylation to the alkene’s top face, while (DHQ)₂PHAL (AD-mix-α) attacked the bottom face [4].

Chronological Advancements in Ligand Design: From Early Cinchona Modifications to Phthalazine-Incorporated Architectures

The evolution toward (DHQD)₂PHAL followed a iterative design-methodology focused on spacer rigidity, electronic tuning, and topological control:

Phase 1: Monomeric Modifications (Pre-1988)

Early efforts functionalized cinchona alkaloids at C9-OH or the quinuclidine nitrogen. Examples included DHQD-CLB (cupreidine-based) and benzoyl esters. While moderately effective for cis-disubstituted alkenes, ee values for terminal alkenes rarely exceeded 70% [1] [7].

Phase 2: Oligomeric Scaffolds (1988–1990)

Sharpless introduced bis-cinchona ligands like DHQD-DAQ (diaminoquinidine) and DHQD-PYR (pyridazine-linked). These demonstrated:

  • Enhanced rate acceleration via ligand-accelerated catalysis.
  • Improved enantioselectivity (80–90% ee) for styrenes.However, flexible linkers (e.g., –CH₂– chains) allowed conformational drift, limiting steric precision [1] [2].

Phase 3: Rigid Aromatic Spacers (1990–Present)

Incorporating phthalazine as a linker revolutionized ligand performance. (DHQD)₂PHAL’s synthesis involved reacting DHQD alkoxide with 1,4-dichlorophthalazine, yielding a C₂-symmetric dimer with:

  • Optimal bite distance (9.5 Å) between quinuclidine N-atoms for OsO₄ chelation.
  • Planar aromatic face for π-stacking with alkenes.
  • Fixed quinuclidine orientations enforcing a U-shaped pocket [4] [7].

Table 2: Evolution of Cinchona-Based Ligands for Asymmetric Dihydroxylation

Ligand GenerationExampleAlkene ScopeMax % ee (Pre-1990)Max % ee (Post-1990)
MonomericDHQD-MePhcis-β-Methylstyrene75%
Flexible Dimeric(DHQD)₂-DPENStyrene88%
Rigid Dimeric(DHQD)₂PHALChallenging cases:– trans-stilbene– Naproxen-derivatives>99%

The U-shaped binding pocket in (DHQD)₂PHAL was crystallographically confirmed, revealing how OsO₄ coordinated to two tertiary nitrogens while the phthalazine wall shielded one alkene face. This architecture enabled >99% ee for pharmaceuticals like diltiazem precursors and glycidol derivatives [1] [4]. Later tweaks included electron-withdrawing substituents on phthalazine to enhance electrophilicity, but (DHQD)₂PHAL remains the gold standard for operational simplicity and breadth.

Properties

Product Name

(Dhqd)2-DP-phal

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine

Molecular Formula

C60H58N6O4

Molecular Weight

927.1 g/mol

InChI

InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1

InChI Key

IFFBDGTYRYWVFH-WPLKFCNXSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.